(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione
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Overview
Description
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a furan ring connected by a methanethione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Formation of the Methanethione Linkage: The final step involves the formation of the methanethione linkage, which can be achieved through thiolation reactions using thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanone: Similar structure but with a methanone linkage instead of methanethione.
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanol: Similar structure but with a methanol linkage.
Uniqueness
(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione is unique due to the presence of the methanethione linkage, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[5-(2-nitrophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-8-10-18(11-9-12)17(23)16-7-6-15(22-16)13-4-2-3-5-14(13)19(20)21/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXKCBVNHJGBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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